1-(2-Bromophenyl)cyclopropanecarbonitrile 1-(2-Bromophenyl)cyclopropanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 124276-75-1
VCID: VC21299184
InChI: InChI=1S/C10H8BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2
SMILES: C1CC1(C#N)C2=CC=CC=C2Br
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol

1-(2-Bromophenyl)cyclopropanecarbonitrile

CAS No.: 124276-75-1

Cat. No.: VC21299184

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)cyclopropanecarbonitrile - 124276-75-1

Specification

CAS No. 124276-75-1
Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
IUPAC Name 1-(2-bromophenyl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C10H8BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2
Standard InChI Key QGRRKIFTSXBLNX-UHFFFAOYSA-N
SMILES C1CC1(C#N)C2=CC=CC=C2Br
Canonical SMILES C1CC1(C#N)C2=CC=CC=C2Br

Introduction

Basic Identification and Nomenclature

1-(2-Bromophenyl)cyclopropanecarbonitrile is identified by several standard chemical identifiers that facilitate its recognition in chemical databases and literature. These identifiers provide essential information for researchers working with this compound.

Primary Identifiers

The compound is formally recognized by the following identifiers:

  • CAS Registry Number: 124276-75-1

  • IUPAC Name: 1-(2-bromophenyl)cyclopropane-1-carbonitrile

  • Empirical Formula: C₁₀H₈BrN

  • Molecular Weight: 222.08 g/mol

  • European Inventory of Existing Commercial Chemical Substances (EINECS) Number: 604-604-1

  • MDL Number: MFCD07374407

These standardized identifiers enable precise communication about the compound in scientific literature and commercial contexts, allowing researchers to accurately identify and source the material for experimental work.

Physical and Chemical Properties

The physical and chemical properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile are critical for understanding its behavior in various chemical environments and reactions. These properties determine its solubility, reactivity, and handling requirements.

Physical Properties

The physical characteristics of this compound have been determined through both experimental observations and computational predictions:

PropertyValueMethod
Boiling Point333.2±35.0 °CPredicted
Density1.53±0.1 g/cm³Predicted
Physical StateSolidObserved
SolubilitySoluble in organic solventsExperimental

These physical properties influence the compound's practical applications in laboratory settings, including its purification, storage, and handling procedures. The relatively high boiling point suggests significant intermolecular forces, likely due to the presence of the bromine atom and the nitrile group.

Chemical Structure

1-(2-Bromophenyl)cyclopropanecarbonitrile contains three key structural elements that define its chemical behavior:

  • A bromophenyl group with the bromine atom at the ortho position

  • A cyclopropane ring, which is a three-membered carbocyclic structure known for its ring strain

  • A nitrile (cyano) group directly attached to the cyclopropane ring

This combination of structural features creates a molecule with distinct reactivity patterns and synthetic utility. The canonical SMILES notation for this compound is C1CC1(C#N)C2=CC=CC=C2Br, providing a linear representation of its two-dimensional structure.

Molecular Structure Analysis

The three-dimensional structure of 1-(2-Bromophenyl)cyclopropanecarbonitrile contributes significantly to its reactivity and potential applications. Understanding this structure provides insights into its behavior in chemical reactions.

Structural Features

The molecule possesses several notable structural characteristics:

  • The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), making it particularly reactive in certain contexts.

  • The bromine atom at the ortho position of the phenyl ring creates steric effects that influence the molecule's conformation.

  • The nitrile group, being linear and electron-withdrawing, affects the electronic distribution throughout the molecule.

  • The quaternary carbon connecting the cyclopropane ring, nitrile group, and phenyl ring serves as a central node in the molecule's architecture.

These structural elements collectively determine the compound's reactivity profile and its potential applications in synthetic chemistry.

Chemical Reactivity

The reactivity of 1-(2-Bromophenyl)cyclopropanecarbonitrile is largely determined by its three reactive functional groups: the strained cyclopropane ring, the bromophenyl moiety, and the nitrile group. Each of these components offers distinct opportunities for chemical transformations.

Bromine-Centered Reactions

The bromine atom at the ortho position of the phenyl ring serves as a reactive site for various transformations:

  • Nucleophilic aromatic substitution reactions under specific conditions

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings)

  • Metal-halogen exchange reactions, typically with organolithium reagents

Comparable Compounds and Structure-Activity Relationships

Understanding how 1-(2-Bromophenyl)cyclopropanecarbonitrile relates to similar compounds provides insights into its chemical behavior and potential applications.

Structural Analogs

Several structural analogs differ from 1-(2-Bromophenyl)cyclopropanecarbonitrile in key aspects:

CompoundStructural DifferencePotential Impact on Properties
1-(3-Bromophenyl)cyclopropanecarbonitrileBromine at meta positionDifferent steric and electronic effects
1-(4-Bromophenyl)cyclopropanecarbonitrileBromine at para positionAltered electronic distribution
1-(2-Chlorophenyl)cyclopropanecarbonitrileChlorine instead of bromineDifferent reactivity in coupling reactions
1-PhenylcyclopropanecarbonitrileNo halogen substituentReduced reactivity for functionalization

These structural variations can lead to differences in reactivity, biological activity, and physical properties, highlighting the importance of the specific arrangement of functional groups in determining a compound's behavior.

Research Directions and Future Applications

Based on its structure and reactivity, 1-(2-Bromophenyl)cyclopropanecarbonitrile presents several promising avenues for future research and applications.

Synthetic Methodology Development

The compound could serve as a model substrate for developing new synthetic methodologies:

  • Novel cross-coupling reactions that operate under milder conditions

  • Stereoselective transformations of the cyclopropane ring

  • Selective functionalization of the nitrile group in the presence of other reactive sites

These methodological advances could expand the synthetic utility of the compound and related structures.

Medicinal Chemistry Exploration

In medicinal chemistry, the compound could be explored as a starting point for developing biologically active molecules:

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of its potential as a scaffold for enzyme inhibitors

  • Exploration of conformationally restricted analogs with enhanced target selectivity

Such investigations could potentially lead to the discovery of novel therapeutic agents with improved properties.

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